2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene
Description
2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene (C₁₁H₁₁FNO₃) is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a cyclopentyloxy group at position 2, a fluorine atom at position 1, and a nitro group at position 3. This compound’s molecular weight is calculated as 224.21 g/mol, and it was previously available at 95.0% purity before being discontinued .
Properties
IUPAC Name |
2-cyclopentyloxy-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-6-3-7-10(13(14)15)11(9)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNISDUHPZFZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene typically involves the reaction of 2-fluoro-3-nitrophenol with cyclopentanol in the presence of an acidic catalyst. The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol. The reaction conditions generally include heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.
Scientific Research Applications
2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most directly comparable compound is 1-(Cyclohexyloxy)-2-nitrobenzene (C₁₂H₁₅NO₃), which shares a nitro-substituted benzene core but differs in substituent positions and ring size. Below is a detailed comparison:
Substituent Effects on Physicochemical Properties
- In contrast, 1-(Cyclohexyloxy)-2-nitrobenzene lacks fluorine, reducing its overall electron deficiency .
- Steric Effects : The cyclopentyl group (smaller 5-membered ring) imposes less steric hindrance compared to the cyclohexyl group (6-membered ring), which may influence reaction kinetics or binding affinity in biological systems .
- Nitro Group Positioning : The nitro group at position 3 (meta to fluorine) in the main compound vs. position 2 (ortho to alkoxy) in the analog alters resonance and directing effects. This difference could impact regioselectivity in further functionalization reactions.
Stability and Commercial Viability
The discontinuation of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene may reflect synthetic challenges, such as difficulties in achieving high purity (only 95.0% reported) or instability under storage conditions . In contrast, 1-(Cyclohexyloxy)-2-nitrobenzene’s commercial availability suggests robust synthesis protocols and stability, albeit at a high cost ($500.00/250 mg) .
Biological Activity
2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is an organic compound notable for its unique structural features, including a cyclopentyloxy group, a fluorine atom, and a nitro group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and other therapeutic areas.
The molecular formula of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is C11H12FNO3. Its structure allows for diverse chemical reactions, including reductions, substitutions, and oxidations. For instance, the nitro group can be reduced to an amino group, while the fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Biological Activity Overview
Research into the biological activity of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene has revealed several potential applications:
- Antimicrobial Activity : Nitro-containing compounds are known for their broad-spectrum antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene may exhibit similar activity.
- Antitubercular Properties : Compounds with nitro groups have been evaluated for their antitubercular effects. A study on related compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene in tuberculosis treatment .
The mechanism by which 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene exerts its biological effects likely involves interaction with specific biomolecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to inhibition of critical pathways in microbial or cancer cells. The presence of the fluorine atom may enhance binding affinity to target proteins, thereby increasing the compound's efficacy.
Antimicrobial Activity
A study focused on the synthesis and biological evaluation of nitro-containing compounds showed that derivatives related to 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene exhibited varying levels of activity against M. tuberculosis. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against resistant strains . These findings suggest that structural modifications around the nitro group can significantly influence biological activity.
Cytotoxicity Assessments
In vitro assessments of related compounds have also indicated low cytotoxicity against human cell lines, suggesting a favorable safety profile. The most potent derivatives did not exhibit significant inhibitory effects on tumor cell lines, which is promising for developing drugs with selective action against pathogens without harming human cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-(Cyclopentyloxy)-1-fluoro-4-nitrobenzene | Nitro at para position | Potentially lower activity than ortho/ meta variants |
| 2-(Cyclopentyloxy)-1-chloro-3-nitrobenzene | Chlorine instead of fluorine | Similar antimicrobial properties |
| 2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene | Reduced nitro to amino | Increased biological activity |
This table highlights how variations in substituents and positions can affect biological activity, emphasizing the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
